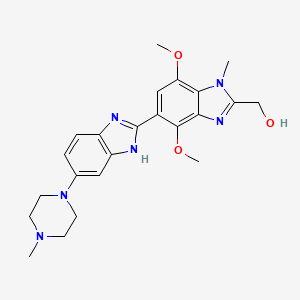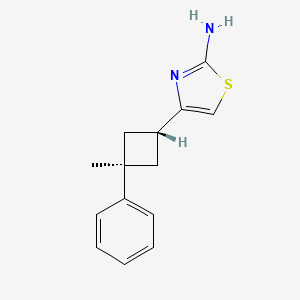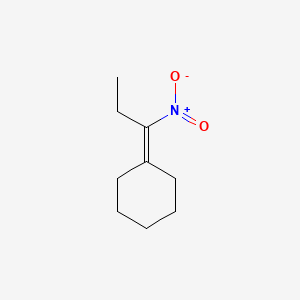
(1-Nitropropylidene)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Nitropropylidene)cyclohexane is an organic compound with the molecular formula C9H15NO2 It is a nitroalkene derivative of cyclohexane, characterized by the presence of a nitro group (-NO2) attached to a propylidene group, which is in turn bonded to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitropropylidene)cyclohexane can be achieved through several methods. One common approach involves the nitration of cyclohexane using nitric acid or nitrogen dioxide as nitrating agents. This reaction typically requires high temperatures (250–400 °C) and proceeds via free radical chain reactions involving the homolysis of C-H bonds .
Another method involves the use of tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide. This approach offers high selectivity and mild reaction conditions, making it a more efficient and environmentally friendly option .
Industrial Production Methods
Industrial production of this compound often relies on the nitration of cyclohexane using nitric acid or nitrogen dioxide. The process involves high temperatures and the use of catalysts to enhance the reaction rate and selectivity. The resulting nitroalkane can be purified through distillation or other separation techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Nitropropylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrocyclohexanone or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of cyclohexylamine or other amine derivatives.
Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitrocyclohexanone, cyclohexanone oxime.
Reduction: Cyclohexylamine, dicyclohexylamine.
Substitution: Various substituted cyclohexane derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(1-Nitropropylidene)cyclohexane has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of (1-Nitropropylidene)cyclohexane involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrocyclohexane: A similar compound with a nitro group directly attached to the cyclohexane ring.
Cyclohexanone oxime: A derivative formed from the reduction of nitrocyclohexane.
Cyclohexylamine: A reduction product of nitrocyclohexane with an amine group.
Uniqueness
(1-Nitropropylidene)cyclohexane is unique due to the presence of the propylidene group, which provides additional reactivity and versatility in chemical reactions compared to other nitrocyclohexane derivatives. This structural feature allows for the formation of a wider range of derivatives and applications in various fields.
Eigenschaften
CAS-Nummer |
185308-56-9 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-nitropropylidenecyclohexane |
InChI |
InChI=1S/C9H15NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H2,1H3 |
InChI-Schlüssel |
QJGMOANGPUVXQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C1CCCCC1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


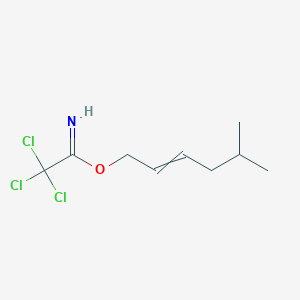
![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
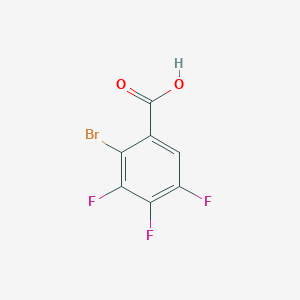
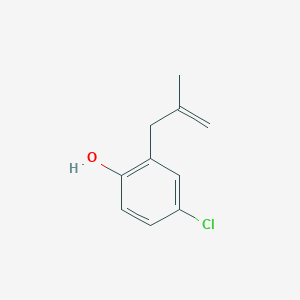
![[Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B12573657.png)
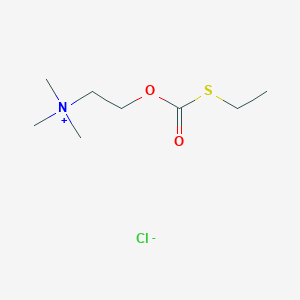

![1-Isocyanato-4-[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12573676.png)
![(1S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid](/img/structure/B12573685.png)

